molecular formula C9H12Cl2FN3 B2545163 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride CAS No. 2247107-34-0

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride

Cat. No.: B2545163
CAS No.: 2247107-34-0
M. Wt: 252.11
InChI Key: XGPLWPACPOPIPG-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrrolo[2,3-b]pyridine core fused with a pyridine ring, substituted with a fluorine atom at position 5 and an ethanamine side chain at position 2. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications .

Properties

IUPAC Name

2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3.2ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;;/h3-5H,1-2,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPLWPACPOPIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247107-34-0
Record name 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
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Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

NBS is preferred for its controlled reactivity and higher yields. In a representative procedure, 5-fluoro-1H-pyrrolo[2,3-b]pyridine (7.40 g, 54.36 mmol) was dissolved in DMF (100 mL) and cooled to -10°C. NBS (9.67 g, 54.36 mmol) was added portionwise, and the mixture was stirred for 1 hour. Quenching with water (100 mL) followed by filtration and drying yielded 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (11.50 g, 81.56%). Similar conditions at 0°C for 2 hours afforded a 64% yield.

Bromination Using Elemental Bromine

Direct bromination with Br₂ in DMF at room temperature for 4 hours resulted in a lower yield (40%). For instance, adding bromine (0.75 mL, 14.5 mmol) to 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1 g, 7.34 mmol) in DMF (10 mL) yielded 0.6 g of the brominated product after purification.

Table 1: Comparative Bromination Conditions and Yields

Brominating Agent Solvent Temperature Time Yield Reference
NBS DMF -10°C 1 h 81.56%
NBS DMF 0°C 2 h 64%
Br₂ DMF 20°C 4 h 40%

NBS outperforms bromine due to milder conditions and reduced side reactions, making it more suitable for large-scale synthesis.

Amination to Form 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine

The brominated intermediate undergoes nucleophilic substitution with ethylamine or analogous amines to introduce the ethanamine moiety. While detailed protocols are scarce in publicly available literature, EvitaChem notes that ethylamine is typically used under conditions promoting SNAr (nucleophilic aromatic substitution). For example, reacting 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine with excess ethylamine in a polar aprotic solvent (e.g., DMF or THF) at elevated temperatures (80–100°C) likely facilitates this step. Purification via silica gel chromatography or recrystallization yields the free base, 2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine.

Salt Formation to Dihydrochloride

Conversion to the dihydrochloride salt enhances stability and solubility. Treating the free base with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or diethyl ether) precipitates the salt. For instance, dissolving 2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine in anhydrous ethanol and bubbling HCl gas through the solution yields the dihydrochloride after filtration and drying.

Comparative Analysis of Methods

The choice of brominating agent critically impacts overall efficiency. NBS-based routes achieve higher yields (64–82%) compared to bromine (40%), albeit at lower temperatures. The amination step remains less documented, but standard SNAr conditions are inferred from analogous heterocyclic systems. Salt formation is straightforward, with near-quantitative yields reported for hydrochloride derivatives.

Chemical Reactions Analysis

Core Synthetic Reactions

The compound’s synthesis involves multi-step processes, including:

Table 1: Key Synthetic Steps and Conditions

Reaction TypeReagents/ConditionsPurposeYield/OutcomeSource
Pyrrolopyridine Core Formation Cyclization of 2-aminopyridine derivatives under acidic conditionsConstruct the fused pyrrole-pyridine ring system~65% purity (requires subsequent purification)
Fluorination Electrophilic fluorination using Selectfluor® or DASTIntroduce fluorine at position 5 of the pyridine ring72–85% yield
Ethanamine Side-Chain Addition Nucleophilic substitution with ethylenediamine derivativesAttach the ethanamine moiety to the pyrrole ring60–70% yield (HCl salt improves stability)

Ethanamine Side Chain

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example:

    • Reaction with acetyl chloride in DMF produces N-acetyl derivatives (used to modulate solubility).

    • Benzylation via benzyl bromide enhances lipophilicity for blood-brain barrier penetration .

Fluorine Substitution

  • Nucleophilic Aromatic Substitution (SNAr) : Fluorine at position 5 is displaced by strong nucleophiles (e.g., hydroxides, amines) under basic conditions .

    • Reaction with piperazine in DMSO at 120°C yields piperazine-substituted analogs (IC₅₀ improvements reported in kinase assays) .

Heteroaromatic Ring Modifications

  • Cross-Coupling Reactions :

    • Suzuki-Miyaura Coupling : Palladium-catalyzed reaction with aryl boronic acids introduces aryl groups at position 3 (e.g., phenyl, naphthyl) .

    • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines for kinase inhibitor development .

Industrial-Scale Reaction Optimization

Large-scale production employs:

  • Continuous Flow Chemistry : Enhances yield (>90%) and reduces side products in fluorination steps.

  • Automated Crystallization : Ensures high-purity dihydrochloride salt formation (99.5% purity) .

Reaction Mechanisms and Kinetics

  • SNAr at Fluorine : Follows a two-step mechanism (Meisenheimer complex formation followed by fluoride departure), with rate constants (k) of 0.15–0.30 M⁻¹s⁻¹ in DMF .

  • Pd-Catalyzed Couplings : Turnover frequencies (TOF) exceed 500 h⁻¹ due to electron-deficient pyridine ring enhancing oxidative addition efficiency .

Stability Under Reaction Conditions

ConditionStability OutcomeApplication Consideration
Acidic (pH < 3)Degrades via protonation of pyridine nitrogenAvoid strong acids in storage
Basic (pH > 10)Ethylamine side chain undergoes hydrolysisLimit exposure during synthesis
High Temperature (>150°C)Ring decomposition observedUse mild heating in couplings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine; dihydrochloride in anticancer research. For instance, compounds derived from pyrrolo[2,3-b]pyridine structures have shown significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds, revealing promising results in inhibiting tumor cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest .

Mechanism of Action
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with specific molecular targets involved in cancer progression, such as kinases and other signaling pathways. The presence of the fluorine atom may enhance the compound's binding affinity and selectivity toward these targets .

Neuropharmacology

Potential Neuroprotective Effects
Research indicates that compounds with a pyrrolo[2,3-b]pyridine scaffold may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress could contribute to their neuroprotective effects .

Behavioral Studies
Behavioral assays in animal models have been conducted to assess the impact of this compound on cognitive functions and motor activities. Preliminary results suggest that it may improve memory retention and reduce anxiety-like behaviors, indicating its potential as a therapeutic agent for cognitive disorders .

Synthetic Applications

Building Block for Drug Development
The unique structure of 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine; dihydrochloride makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Its derivatives can be synthesized to explore modifications that enhance efficacy or reduce side effects .

Chemical Properties
The compound possesses distinct chemical properties that facilitate its use in various synthetic pathways. Its melting point (112-113 ºC) and boiling point (approximately 277.6 ºC) suggest stability under standard laboratory conditions, making it suitable for further chemical manipulations .

Case Study 1: Anticancer Properties
A study published in Molecules explored the anticancer activity of related pyrrolo[2,3-b]pyridine derivatives, demonstrating their effectiveness against human tumor cells with specific IC50 values indicating their potency .

Case Study 2: Neuroprotective Effects
Another research article assessed the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives in models of oxidative stress-induced neuronal damage, reporting significant protective effects and suggesting potential pathways involved in neuroprotection .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₉H₁₁Cl₂FN₃ (hydrochloride form: C₉H₁₀FN₃·2HCl)
  • Molecular Weight : 215.66 g/mol (hydrochloride salt) .
  • CAS Number : 2095410-51-6 .
  • Appearance : White to off-white powder, stored at room temperature .

Applications : This compound is a key intermediate in drug discovery, particularly in developing kinase inhibitors or antiviral agents. Derivatives of this scaffold have shown activity as PB2 inhibitors for influenza treatment .

Comparison with Structural Analogs

The following table compares the target compound with structurally related pyrrolopyridine derivatives, emphasizing substituents, molecular properties, and biological relevance.

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) CAS Number Key Research Findings References
2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride Pyrrolo[2,3-b]pyridine 5-F, ethanamine (dihydrochloride) C₉H₁₁Cl₂FN₃ 215.66 2095410-51-6 Intermediate for PB2 inhibitors; antiviral potential .
5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl analogs Pyrrolo[2,3-b]pyridine 5-Cl, varied side chains Varies ~234–280 2138337-33-2* Improved crystallinity in dihydrochloride salts; kinase inhibitor candidates .
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride Pyrrolo[2,3-c]pyridine 5-Cl, ethanamine C₉H₁₂Cl₂N₃ 234.12 2138337-33-2 Distinct ring fusion alters binding affinity; limited bioactivity data .
5-(5-Fluoro-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives Pyrrolo[2,3-b]pyridine 5-F, pyrazinone linker C₁₀H₆FN₃O 227.18 Not provided Potent PB2 inhibitors (IC₅₀ < 50 nM); anti-influenza activity .
2-Amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride Pyrrolo[2,3-b]pyridine Amino propanoic acid side chain C₁₀H₁₂Cl₂N₃O₂ 278.1 Not provided Modified side chain for peptide conjugation; preclinical development .

Key Observations:

Substituent Effects :

  • Fluoro vs. Chloro : Fluorine at position 5 enhances metabolic stability and electronic properties compared to chlorine, which may improve pharmacokinetics .
  • Ring Fusion : Pyrrolo[2,3-b]pyridine derivatives ([2,3-b] fusion) exhibit distinct electronic profiles compared to [2,3-c] isomers, influencing target selectivity .

Biological Relevance: The target compound’s ethanamine side chain is critical for binding to PB2 capsid proteins in influenza, as demonstrated by derivatives with pyrazinone linkers showing sub-micromolar activity . Chlorinated analogs are explored in kinase inhibition but lack detailed efficacy data compared to fluorinated counterparts .

Biological Activity

2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and research findings.

Chemical Characteristics

  • Chemical Formula : C9H11ClFN3
  • Molecular Weight : 215.66 g/mol
  • IUPAC Name : 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride (1:1)
  • Appearance : Powder

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Antiviral Activity : Research indicates that the compound inhibits the PB2 subunit of the influenza virus RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication. This inhibition disrupts the viral life cycle, making it a candidate for antiviral drug development against influenza viruses .
  • Binding Affinity : Studies have shown that the compound exhibits significant binding affinity to viral proteins, enhancing its potential effectiveness as an antiviral agent. The presence of fluorine increases lipophilicity, facilitating cellular membrane penetration .

Antiviral Properties

Compound NameTargetActivityReference
2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloridePB2Inhibitor
VX787PB2Antiviral against influenza
GSK2982772Viral polymerasesAntiviral properties

Cytotoxicity Studies

In addition to its antiviral properties, cytotoxicity assays have been performed to evaluate the compound's effects on various cancer cell lines:

Cell LineIC50 Value (µM)Reference
HCT-15 (Colon Carcinoma)<10
A431 (Epidermoid Carcinoma)<20

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride:

  • Influenza Virus Inhibition : A study demonstrated that this compound effectively inhibits PB2 with a KD value of 0.11 μM, showcasing its potential as a lead compound for anti-influenza drug discovery. The EC50 value was reported at 1.025 μM with a CC50 greater than 100 μM, indicating a favorable therapeutic index .
  • Cytotoxicity in Cancer Models : In vitro evaluations revealed that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology. The structure-activity relationship (SAR) analyses indicated that specific substitutions on the pyrrole ring enhance cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyrrolo[2,3-b]pyridine precursors and boronic acid derivatives. For example, iodination of the pyrrolo-pyridine core (e.g., using N-iodosuccinimide) followed by coupling with a fluorinated boronic acid yields the desired fluorinated intermediate . Subsequent reduction of the nitrile or amide group to the primary amine (e.g., using LiAlH4) and dihydrochloride salt formation completes the synthesis. Key reaction conditions include inert atmospheres, optimized temperatures (e.g., 90–105°C), and solvent systems like toluene/EtOH/H2O .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays).
  • Nuclear Magnetic Resonance (NMR) (1H, 13C, and 19F) to confirm substituent positions and fluorine incorporation.
  • Mass Spectrometry (MS) for molecular weight validation.
  • X-ray Crystallography (if crystalline) to resolve stereochemical ambiguities, as seen in related pyrrolo-pyridine derivatives .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : While specific hazard data are limited, general precautions include:

  • Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Emergency procedures: Wash skin with water for 15 minutes if exposed; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling efficiency.
  • Solvent Systems : Evaluate polar aprotic solvents (DMF, DMSO) vs. toluene/EtOH mixtures for solubility and reaction rates.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 105°C to 120°C) .
  • Example: A 52.7% yield was achieved for a related compound using HCl-mediated salt formation under controlled heating (50°C) .

Q. What strategies address contradictory data in biological activity studies?

  • Methodological Answer : Contradictions may arise from:

  • Impurity Profiles : Re-evaluate compound purity via HPLC-MS to rule out side products.
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).
  • Structural Analogues : Compare activity with derivatives lacking the 5-fluoro or ethanamine groups to isolate pharmacophoric elements .

Q. How does the 5-fluoro substituent influence binding affinity in target proteins?

  • Methodological Answer : The 5-fluoro group enhances:

  • Electron-Withdrawing Effects : Stabilizes π-π stacking with aromatic residues in kinase active sites.
  • Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes.
    Computational docking (e.g., AutoDock Vina) and MD simulations can predict interactions, validated by mutagenesis studies (e.g., Ala-scanning of binding pockets) .

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer : Despite limited ecotoxicological data , employ:

  • Read-Across Models : Compare with structurally similar compounds (e.g., chlorinated pyrrolo-pyridines) to estimate biodegradability (OECD 301F).
  • Aquatic Toxicity Assays : Use Daphnia magna or Danio rerio (zebrafish) embryos to measure LC50 values.
  • Soil Mobility Studies : Column chromatography with artificial soil to model adsorption/leaching .

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